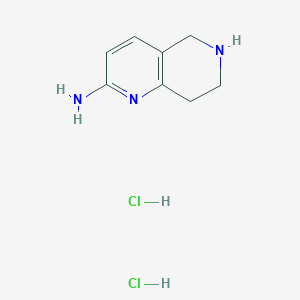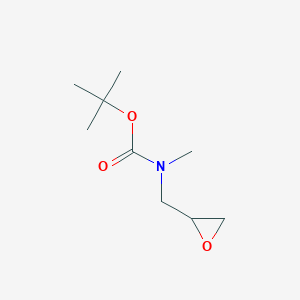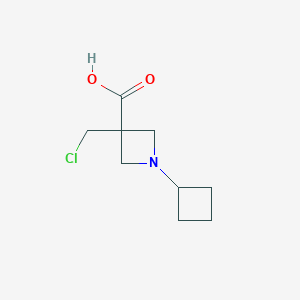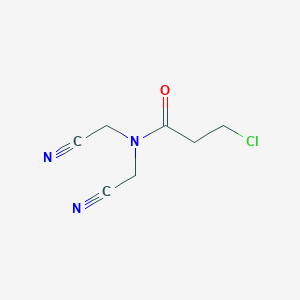
5,6,7,8-四氢-1,6-萘啉-2-胺 二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives involves several key strategies, including intramolecular cyclizations and reactions with nucleophiles. For instance, the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines under different conditions can lead to mono- and di-amino-substituted derivatives, showcasing the compound's flexibility in synthesis (Sirakanyan et al., 2014). Moreover, microwave-promoted, cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles have been utilized for the efficient synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, highlighting a method for preparing these compounds from simpler precursors (Zhou, Porco, & Snyder, 2007).
Molecular Structure Analysis The molecular structure of 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These analyses reveal the compound's conformation and the impact of substitutions on its structure, providing insights into its chemical reactivity and potential interactions with biological targets.
Chemical Reactions and Properties This compound exhibits a wide range of chemical reactivity, attributed to its naphthyridine core and the presence of amino groups. Its reactions with different reagents under various conditions can lead to a plethora of derivatives, each possessing unique chemical properties. For example, its ability to undergo substitution reactions, cyclization, and rearrangements opens up avenues for creating complex molecular architectures (Sirakanyan et al., 2014).
科学研究应用
Reactivity and Derivative Formation
5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride shows varied reactivity with different nucleophiles. Research by Sirakanyan et al. (2014) investigated its reactivity, leading to the formation of mono- and di-amino-substituted derivatives under different conditions. This reactivity is pivotal in creating structurally diverse compounds (Sirakanyan et al., 2014).
Library Synthesis for Antituberculosis Activity
A study by Zhou et al. (2008) utilized 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds in library synthesis, particularly for antituberculosis activity. This approach led to the identification of lead compounds, demonstrating its potential in drug discovery (Zhou et al., 2008).
Synthesis of αVβ3 Integrin Antagonists
Hartner et al. (2004) described the synthesis of key intermediates using 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride for αVβ3 integrin antagonists. This illustrates its role in synthesizing complex molecular structures for therapeutic purposes (Hartner et al., 2004).
Structural Diversification through Fragmentation
Fayol and Zhu (2005) explored the multicomponent synthesis and subsequent fragmentation of epoxy-tetrahydronaphthyridine. This research demonstrates the compound's capacity for creating diverse molecular structures, which is fundamental in chemical synthesis (Fayol & Zhu, 2005).
Improved Synthesis Approaches
Dow and Schneider (2001) focused on improving the synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine, showcasing advancements in synthesis methods for such compounds (Dow & Schneider, 2001).
Applications in Acetylcholinesterase Inhibition
Vanlaer et al. (2009) synthesized derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridines as analogues of huperzine A, evaluating them as acetylcholinesterase inhibitors. This signifies its potential application in neurodegenerative diseases (Vanlaer et al., 2009).
Hydrogen Bonding Studies
Jin et al. (2010) conducted studies on hydrogen bonding involving 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride, contributing to a better understanding of its interactions at the molecular level (Jin et al., 2010).
Development of New Heterocyclic Systems
Sirakanyan et al. (2014) explored the synthesis of new heterocyclic systems based on 5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine dihydrochloride, emphasizing its role in creating novel chemical structures (Sirakanyan et al., 2014).
安全和危害
The safety information available indicates that 5,6,7,8-Tetrahydro-1,6-naphthyridin-2-amine dihydrochloride may pose certain hazards. The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .
作用机制
Target of Action
It’s known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It’s known that 1,6-naphthyridines interact with their targets in a way that leads to their various pharmacological effects . For instance, some 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives have been synthesized as anti-HIV agents .
Biochemical Pathways
Given the broad range of activities associated with 1,6-naphthyridines, it can be inferred that multiple pathways might be impacted .
Result of Action
Given the pharmacological activities associated with 1,6-naphthyridines, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
属性
IUPAC Name |
5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-8-2-1-6-5-10-4-3-7(6)11-8;;/h1-2,10H,3-5H2,(H2,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYMYIXLHZVCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B2488120.png)






![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)

![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)